molecular formula C8H10N4S B13986527 9H-Purine-6-thiol, 9-isopropyl- CAS No. 90953-36-9

9H-Purine-6-thiol, 9-isopropyl-

Cat. No.: B13986527
CAS No.: 90953-36-9
M. Wt: 194.26 g/mol
InChI Key: WTCXEFRFVUGSIS-UHFFFAOYSA-N
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Description

9H-Purine-6-thiol, 9-isopropyl-: is a chemical compound with the molecular formula C8H10N4S . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of a thiol group at the 6th position and an isopropyl group at the 9th position of the purine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-thiol, 9-isopropyl- typically involves the introduction of the thiol and isopropyl groups onto the purine ring. One common method is the alkylation of 6-thiopurine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of 9H-Purine-6-thiol, 9-isopropyl- may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-6-thiol, 9-isopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine-6-thiol, 9-isopropyl- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential role in modulating biological pathways. Its structural similarity to natural purines makes it a candidate for investigating purine metabolism and related enzymatic processes .

Medicine: In medicine, 9H-Purine-6-thiol, 9-isopropyl- is explored for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or as a modulator of biological pathways, making it of interest in drug discovery and development .

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 9H-Purine-6-thiol, 9-isopropyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the compound may interact with purine-binding proteins, modulating their function and affecting various biological pathways .

Comparison with Similar Compounds

Uniqueness: 9H-Purine-6-thiol, 9-isopropyl- is unique due to the presence of the isopropyl group at the 9th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiol-substituted purines and may result in unique interactions with biological targets .

Properties

IUPAC Name

9-propan-2-yl-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-5(2)12-4-11-6-7(12)9-3-10-8(6)13/h3-5H,1-2H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXEFRFVUGSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1NC=NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238331
Record name 9H-Purine-6-thiol, 9-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90953-36-9
Record name 1,9-Dihydro-9-(1-methylethyl)-6H-purine-6-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090953369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thiol, 9-isopropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-6-thiol, 9-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9-DIHYDRO-9-(1-METHYLETHYL)-6H-PURINE-6-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86HT58YAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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